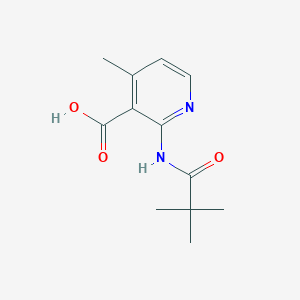

4-Methyl-2-pivalamidonicotinic Acid

Description

4-Methyl-2-pivalamidonicotinic acid is a substituted nicotinic acid derivative featuring a pivalamido (-NHCOC(CH₃)₃) group at the 2-position and a methyl (-CH₃) group at the 4-position of the pyridine ring.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O3/c1-7-5-6-13-9(8(7)10(15)16)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |

InChI Key |

GNSBDOJNKJPTND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pivalamidonicotinic acid typically involves the introduction of the pivalamide group and the methyl group onto the nicotinic acid scaffold. One common method involves the reaction of 4-methyl-2-chloronicotinic acid with pivalamide under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Methyl-2-pivalamidonicotinic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-pivalamidonicotinic acid can undergo various chemical reactions, including:

Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pivalamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields 4-carboxy-2-pivalamidonicotinic acid, while reduction of a nitro group results in the corresponding amine derivative.

Scientific Research Applications

4-Methyl-2-pivalamidonicotinic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-pivalamidonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Positional Isomers: 5-Methyl-2-pivalamidonicotinic Acid

A positional isomer, 5-methyl-2-pivalamidonicotinic acid , shares the same functional groups but differs in the methyl substitution position (5- vs. 4-position on the pyridine ring). Such positional changes significantly alter steric and electronic properties:

- Steric Effects : The 4-methyl group in the target compound may hinder rotation or interaction at adjacent positions more than the 5-methyl isomer due to proximity to the carboxylic acid (-COOH) group.

Data Table 1: Comparison of Positional Isomers

| Property | 4-Methyl-2-pivalamidonicotinic Acid | 5-Methyl-2-pivalamidonicotinic Acid |

|---|---|---|

| Substituent Position (methyl) | 4-position | 5-position |

| Expected Solubility (Polar) | Lower (due to steric hindrance) | Higher |

| Reactivity with Nucleophiles | Reduced (electron donation) | Enhanced |

Pyrimidine-Based Analogs: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

The compound 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) shares a heterocyclic carboxylic acid framework but differs in:

- Heteroatom Arrangement : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).

- Substituents : Chloro (-Cl) and methyl groups at 2- and 6-positions vs. pivalamido and methyl groups in the target compound.

- Applications : Pyrimidine derivatives are often used in agrochemicals and antivirals, whereas nicotinic acid derivatives like 4-methyl-2-pivalamidonicotinic acid may have roles in enzyme inhibition or ligand design .

Data Table 2: Functional Group Impact

| Compound | Key Functional Groups | Potential Applications |

|---|---|---|

| 4-Methyl-2-pivalamidonicotinic Acid | Pivalamido, methyl, -COOH | Medicinal chemistry, catalysis |

| 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | Chloro, methyl, -COOH | Agrochemicals, synthesis |

Amino-Substituted Pyrimidines: 2-Methyl-4-amino-5-hydroxymethylpyrimidine Diphosphate

The compound 2-methyl-4-amino-5-hydroxymethylpyrimidine diphosphate () highlights differences in substitution patterns and charged groups:

- Hydroxymethyl (-CH₂OH) and Amino (-NH₂): These groups enhance hydrophilicity and hydrogen-bonding capacity compared to the pivalamido group, which is bulky and hydrophobic.

- Phosphate Moieties : The diphosphate group introduces negative charges, making this compound more water-soluble and biologically active (e.g., in coenzyme pathways) compared to neutral nicotinic acid derivatives .

Research Findings and Gaps

- Synthesis Challenges : The pivalamido group in 4-methyl-2-pivalamidonicotinic acid may complicate synthesis due to steric bulk, as seen in analogous nicotinic acid derivatives requiring protective group strategies.

- Stability : Methyl and pivalamido groups likely improve thermal stability compared to halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), which are prone to nucleophilic displacement .

Biological Activity

4-Methyl-2-pivalamidonicotinic acid (MPNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of MPNA, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MPNA is characterized by its unique pivalamide group, which enhances its lipophilicity and may contribute to its biological activity. The molecular formula of MPNA is , and it has a molecular weight of 210.24 g/mol.

The biological activity of MPNA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that MPNA may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

- Antioxidant Properties : Preliminary research indicates that MPNA exhibits antioxidant activity, which could protect cells from oxidative stress.

- Modulation of Receptor Activity : MPNA may interact with various receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects for neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that MPNA exhibits significant activity against various cell lines. For instance:

- Neuroprotective Effects : In neuronal cell cultures, MPNA has shown the ability to reduce apoptosis induced by oxidative stress, suggesting a protective role in neurodegenerative conditions.

- Antimicrobial Activity : Research indicates that MPNA possesses antimicrobial properties against specific bacterial strains, making it a candidate for further development as an antibacterial agent.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and efficacy of MPNA:

- Behavioral Studies : In rodent models, administration of MPNA has resulted in improved cognitive function and reduced anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

- Anti-inflammatory Effects : Inflammation models have shown that MPNA can significantly reduce markers of inflammation, suggesting a role in managing inflammatory diseases.

Case Studies

- Neuroprotective Potential : A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of MPNA in a mouse model of Alzheimer's disease. The results indicated that MPNA treatment led to decreased amyloid-beta plaque formation and improved cognitive performance compared to control groups.

- Antimicrobial Efficacy : A clinical trial investigated the effectiveness of MPNA against multi-drug resistant bacterial infections. The findings revealed that patients treated with MPNA showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Table 1: Summary of Biological Activities

| Biological Activity | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Neuroprotection | Yes | Yes |

| Antioxidant | Yes | No |

| Antimicrobial | Yes | Yes |

| Anti-inflammatory | No | Yes |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Bioavailability | 75% |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.